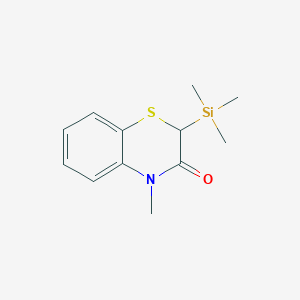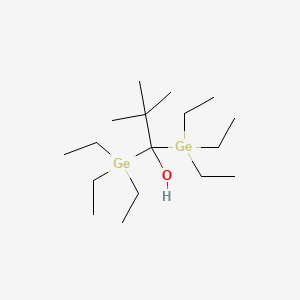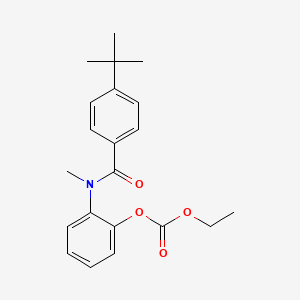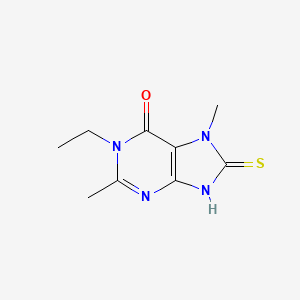
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an ethyl group, two methyl groups, and a sulfanylidene group attached to the purine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl iodide in the presence of a base such as potassium carbonate. The methyl groups can be introduced through methylation reactions using methyl iodide. The sulfanylidene group is often introduced via a thiolation reaction using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a purine derivative.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the sulfanylidene group.
Substitution: Various alkyl or aryl-substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanylidene group may play a crucial role in these interactions by forming covalent bonds with the target molecules. The ethyl and methyl groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- 1-Ethyl-2,6-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- 1-Ethyl-2,7-dimethyl-8-oxanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
Uniqueness
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
83334-80-9 |
|---|---|
Molekularformel |
C9H12N4OS |
Molekulargewicht |
224.29 g/mol |
IUPAC-Name |
1-ethyl-2,7-dimethyl-8-sulfanylidene-9H-purin-6-one |
InChI |
InChI=1S/C9H12N4OS/c1-4-13-5(2)10-7-6(8(13)14)12(3)9(15)11-7/h4H2,1-3H3,(H,11,15) |
InChI-Schlüssel |
SUQXSPQSFBHWIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC2=C(C1=O)N(C(=S)N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


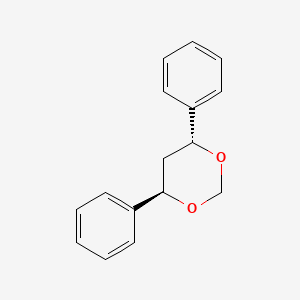
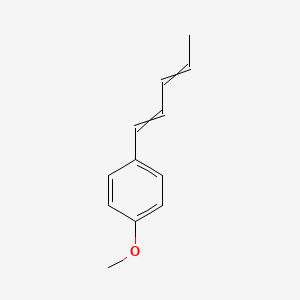
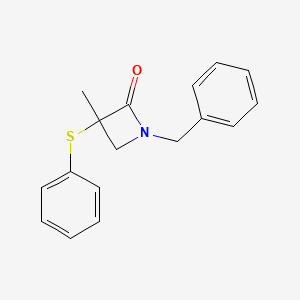
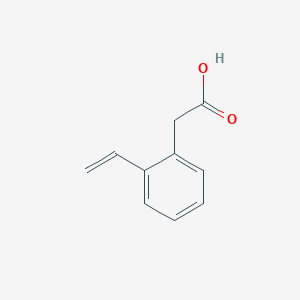
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)

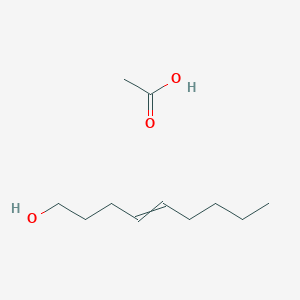
![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

